![molecular formula C27H29N3O4 B7470367 (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide
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Overview
Description
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide, also known as ACPA, is a chemical compound that has garnered attention in the scientific community for its potential applications in research. ACPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been studied for its effects on the endocannabinoid system.
Mechanism of Action
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide inhibits FAAH, an enzyme responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide increases the levels of endocannabinoids in the body, leading to a range of physiological effects. Endocannabinoids are known to modulate pain, inflammation, and mood.
Biochemical and Physiological Effects
Studies have shown that (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide can reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide's effects on the endocannabinoid system have also been studied in relation to addiction and substance abuse.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide in lab experiments is its potency as an FAAH inhibitor. This allows for the study of the endocannabinoid system and its effects on various physiological processes. However, (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide's specificity for FAAH may limit its use in certain experiments, as it may not fully represent the effects of endocannabinoids in the body.
Future Directions
There are several future directions for research involving (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide. One area of interest is its potential therapeutic applications in pain management and inflammation. (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide's effects on the endocannabinoid system may also be studied in relation to neurological disorders such as anxiety and depression. Additionally, further research may be conducted on the specificity of (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide for FAAH and its potential limitations in lab experiments.
Synthesis Methods
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide can be synthesized through a multi-step reaction starting with 1-adamantylamine and 9-oxo-10H-acridine-2-carboxylic acid. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of (2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide.
Scientific Research Applications
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide has been studied for its potential therapeutic applications in various areas of research, including pain management, inflammation, and neurological disorders. Its ability to inhibit FAAH has been shown to increase levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-15(25(32)29-26(33)30-27-12-16-8-17(13-27)10-18(9-16)14-27)34-19-6-7-23-21(11-19)24(31)20-4-2-3-5-22(20)28-23/h2-7,11,15-18H,8-10,12-14H2,1H3,(H,28,31)(H2,29,30,32,33)/t15-,16?,17?,18?,27?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEXNQKSGYBJBY-AEBPFMNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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